molecular formula C8H12O3 B14190216 (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one CAS No. 918819-69-9

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one

Katalognummer: B14190216
CAS-Nummer: 918819-69-9
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: CEGPMBQTYCBHMK-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one is an organic compound with a unique structure that includes a dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxane
  • (4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-ol

Uniqueness

(4S,6S)-4-Methyl-6-(prop-2-en-1-yl)-1,3-dioxan-2-one is unique due to its specific dioxane ring structure and the presence of both methyl and prop-2-en-1-yl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

918819-69-9

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

(4S,6S)-4-methyl-6-prop-2-enyl-1,3-dioxan-2-one

InChI

InChI=1S/C8H12O3/c1-3-4-7-5-6(2)10-8(9)11-7/h3,6-7H,1,4-5H2,2H3/t6-,7-/m0/s1

InChI-Schlüssel

CEGPMBQTYCBHMK-BQBZGAKWSA-N

Isomerische SMILES

C[C@H]1C[C@@H](OC(=O)O1)CC=C

Kanonische SMILES

CC1CC(OC(=O)O1)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.